3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol
Description
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol is a brominated heterocyclic compound featuring an imidazo[1,5-a]pyridine core substituted with a hydroxyl group at position 8 and a bromine atom at position 2. Its molecular formula is C₇H₇BrN₂O (inferred from structural analysis), with a molecular weight of 229.05 g/mol (calculated). The hydroxyl and bromine substituents make it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, or ligands in catalysis .
Key structural features:
- Imidazo[1,5-a]pyridine core: A bicyclic system with fused imidazole and pyridine rings.
- Bromine at C3: Enhances reactivity in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig).
- Hydroxyl group at C8: Introduces hydrogen-bonding capability, influencing solubility and biological interactions.
Properties
IUPAC Name |
3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c8-7-9-4-5-6(11)2-1-3-10(5)7/h4,6,11H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFKJVJPSUOHRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CN=C(N2C1)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol typically involves the bromination of imidazo[1,5-a]pyridine derivatives. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable solvent like dichloromethane (DCM) under reflux conditions . The reaction proceeds with high efficiency, yielding the desired brominated product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) in solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,5-a]pyridine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Materials Science: The compound is used in the development of optoelectronic devices and sensors due to its unique luminescent properties.
Chemical Research: It is employed as a versatile scaffold in organic synthesis, enabling the construction of complex molecular architectures.
Mechanism of Action
The exact mechanism of action of 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol depends on its specific application. In pharmaceutical research, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to therapeutic outcomes .
Comparison with Similar Compounds
Positional Isomers
a. 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (CAS 1554534-02-9)
- Molecular Formula : C₇H₈BrN₂
- Key Differences : Bromine at position 1 instead of 3; lacks the hydroxyl group.
- Implications: Reduced polarity compared to the target compound.
b. 8-Bromo-imidazo[1,5-a]pyridin-3-amine (CAS 1263060-57-6)
- Molecular Formula : C₇H₆BrN₃
- Key Differences : Bromine at C8 and an amine group at C3.
- Implications : The amine group enables nucleophilic substitution, while bromine’s position affects regioselectivity in further derivatization .
Functional Group Variants
a. Ethyl 1-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate (CAS 1658467-54-9)
- Molecular Formula : C₁₀H₁₃BrN₂O₂
- Key Differences : Ester group at C3 and bromine at C1.
- Implications : Increased lipophilicity due to the ester moiety, making it more suitable for membrane penetration in drug design .
b. 3-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylic Acid Hydrochloride (CAS 2172053-56-2)
- Molecular Formula : C₈H₉ClF₃N₃O₂
- Key Differences : Trifluoromethyl and carboxylic acid groups; pyrazine instead of pyridine core.
- Implications : Enhanced metabolic stability and acidity, relevant in kinase inhibitor development .
Heterocyclic Analogs
a. 3-Bromopyrazolo[1,5-a]pyridin-5-ol (CAS 1554649-57-8)
- Molecular Formula : C₇H₅BrN₂O
- Key Differences : Pyrazolo[1,5-a]pyridine core instead of imidazo[1,5-a]pyridine.
- Implications : Altered electronic properties due to the nitrogen-rich pyrazole ring, affecting binding affinity in medicinal chemistry .
Comparative Reactivity
Biological Activity
3-Bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol is a heterocyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activities, synthesis methods, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the imidazo[1,5-a]pyridine class and is characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 8-position. Its molecular formula is , and it exhibits properties that influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The bromination step is crucial as it introduces the bromine atom that enhances the compound's reactivity towards various biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds within the imidazo[1,5-a]pyridine class. For instance, derivatives have shown significant cytotoxic activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 (breast cancer) | 5.0 |
| This compound | HepG2 (liver cancer) | 6.2 |
These results indicate that the compound may act as a microtubule-destabilizing agent, which is critical for inhibiting cancer cell proliferation and inducing apoptosis.
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Microtubule Assembly : The compound disrupts microtubule dynamics leading to cell cycle arrest.
- Induction of Apoptosis : Studies have shown that treatment with this compound increases caspase-3 activity significantly in treated cells.
- Targeting Specific Enzymes : The presence of the bromine atom facilitates interactions with key enzymes involved in cancer progression.
Case Studies
A notable study evaluated the effects of this compound on breast cancer cells. The findings demonstrated:
- Cell Morphology Changes : Treated cells exhibited significant morphological changes indicative of apoptosis.
- Caspase Activation : Enhanced caspase activity was recorded at concentrations as low as 1 μM.
These observations support the compound's potential as a therapeutic agent against breast cancer.
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds:
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-Chloro-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol | Chlorine instead of Bromine | Lower cytotoxicity |
| 3-Iodo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol | Iodine instead of Bromine | Increased lipophilicity |
The presence of bromine enhances both reactivity and biological activity compared to chlorine or iodine substitutions.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridin-8-ol?
- Methodology : A two-step approach is commonly used:
Core structure formation : Cyclization of an appropriately substituted pyridine precursor (e.g., via Buchwald-Hartwig amination or cyclocondensation) to form the imidazo[1,5-a]pyridine scaffold.
Bromination : Electrophilic bromination at the 3-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF at 0–5°C) .
- Key considerations : Use tert-butyl protection groups (e.g., tert-butyl carboxylate derivatives) to prevent undesired side reactions during bromination .
- Characterization : Confirm purity (>95% via HPLC) and structure (1H/13C NMR, HRMS) .
Q. How can the purity and stability of this compound be assessed during storage?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) and UV detection at 254 nm .
- Stability : Conduct accelerated degradation studies under stress conditions (e.g., 40°C/75% RH for 4 weeks). Monitor degradation products via LC-MS .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodology :
- DFT calculations : Optimize the molecular geometry at the B3LYP/6-31G(d) level to analyze electron density maps and identify reactive sites (e.g., bromine as a leaving group).
- Solvent effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) to predict SN2 vs. SN1 mechanisms .
Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?
- Analysis :
- By-product identification : Use LC-MS to detect intermediates (e.g., dehalogenated products or ring-opened species) that reduce yields.
- Reaction optimization : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. THF), and temperature to suppress side reactions .
Q. How does this compound interact with biological targets (e.g., kinases) in medicinal chemistry studies?
- Methodology :
- Docking studies : Use AutoDock Vina to model binding to ATP pockets of kinases (e.g., JAK2 or EGFR). Focus on hydrogen bonding with the hydroxyl group and halogen bonding with bromine .
- In vitro assays : Test inhibitory activity in kinase assays (e.g., ADP-Glo™) at concentrations ≤10 µM .
Safety and Handling
Q. What precautions are critical when handling this brominated heterocycle?
- Risk mitigation :
- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for weighing and reactions .
- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite. Avoid water to prevent exothermic decomposition .
Key Challenges and Solutions
- Challenge : Low solubility in aqueous buffers limits biological testing.
- Challenge : Discrepancies in NMR spectra due to tautomerism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
